![molecular formula C24H26N6O4 B2676326 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1112434-05-5](/img/structure/B2676326.png)
5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Beschreibung
This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 4. The structure includes a 1,3-oxazol-4-ylmethyl group bearing a 2,3-dimethoxyphenyl substituent and a 5-methyl group, as well as a 3,5-dimethylphenyl group at the carboxamide nitrogen.
Eigenschaften
IUPAC Name |
5-amino-1-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(3,5-dimethylphenyl)triazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4/c1-13-9-14(2)11-16(10-13)26-23(31)20-22(25)30(29-28-20)12-18-15(3)34-24(27-18)17-7-6-8-19(32-4)21(17)33-5/h6-11H,12,25H2,1-5H3,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSQPYLOBNFWSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that exhibits significant biological activity. Its structure incorporates multiple functional groups that contribute to its pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 466.5 g/mol. The compound features an oxazole ring and a triazole ring, which are known for their roles in various biological activities.
Property | Value |
---|---|
Molecular Formula | C23H23N6O4 |
Molecular Weight | 466.5 g/mol |
IUPAC Name | This compound |
CAS Number | 1113103-49-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of amino and carboxamide groups allows for hydrogen bonding and π-π stacking interactions with target proteins. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect phosphatidylinositol 3-kinase (PI3K) signaling pathways that are crucial in cancer cell proliferation.
- Receptor Modulation : It can bind to receptors involved in inflammatory responses or cellular growth regulation.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have highlighted the potential anticancer properties of compounds similar to this one. For example:
- In vitro studies demonstrated that derivatives of triazole compounds can inhibit tumor cell growth by inducing apoptosis and inhibiting cell cycle progression.
Antiviral Activity
The compound's structure suggests potential antiviral properties. Compounds containing oxazole and triazole moieties have been investigated for their ability to inhibit viral replication through interference with viral enzymes.
Study 1: Antitumor Efficacy
In a recent study published in Cancer Research, derivatives of triazole compounds were tested against various cancer cell lines. The results showed that the compounds significantly inhibited cell growth in a dose-dependent manner with IC50 values ranging from 10 to 30 μM depending on the specific cell line tested .
Study 2: Anti-inflammatory Effects
A study focused on the anti-inflammatory properties of similar oxazole-based compounds demonstrated that they could effectively reduce TNF-alpha production in LPS-stimulated macrophages. The tested compound exhibited an IC50 value of approximately 15 μM for TNF-alpha inhibition .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Recent studies have indicated that compounds similar to 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer activity. For instance:
- Antitumor Activity : Research has shown that related triazole derivatives can inhibit the growth of various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% .
- Mechanism of Action : The anticancer effects are believed to arise from the inhibition of key enzymes involved in cancer cell proliferation or apoptosis induction through interaction with specific molecular targets .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Similar oxazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of triazole derivatives, it was found that compounds with similar structural motifs showed promising results against various human cancer cell lines. For example, one derivative exhibited a PGI of 86.61% against SNB-19 cells . This suggests that modifications to the structure can enhance efficacy.
Case Study 2: Antimicrobial Efficacy
A series of synthesized oxazole derivatives were tested for their antibacterial properties. Among them, specific compounds showed substantial activity against both Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibiotics based on similar structures .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest analogues differ in aryl substituents on the oxazole and phenyl rings (Table 1). For example:
- Compound A (CAS 1113104-94-1): Features a 4-ethoxyphenyl group on the oxazole instead of 2,3-dimethoxyphenyl, with a 3,5-dimethoxyphenyl carboxamide substituent .
- Compound B (CAS 1351796-86-5): Contains a 3-chloro-4-methoxyphenyl group on the triazole and a 5-chloro-2-methylphenyl carboxamide moiety .
- Compound C (CAS 951894-36-3): Substitutes the oxazole with bis(4-methoxyphenyl) groups .
Table 1: Structural and Molecular Comparison
*Calculated based on formula C₂₅H₂₆N₆O₅.
Bioactivity and Pharmacological Profiles
- Structural-Bioactivity Relationships: Clustering analyses (e.g., hierarchical clustering of bioactivity profiles) indicate that minor substituent changes significantly alter target interactions. For instance, chloro or ethoxy groups (Compounds A, B) may enhance binding to kinases or epigenetic enzymes compared to methoxy-rich derivatives (Target Compound, Compound C) .
- Metabolism: Triazole derivatives like CAI (a related compound) undergo phase I metabolism, yielding inactive benzophenone metabolites. The Target Compound’s 2,3-dimethoxyphenyl group may slow oxidative metabolism compared to ethoxy-substituted analogues .
Computational and Experimental Screening
- Similarity Indexing : Using Tanimoto coefficients (>0.8), compounds with analogous fragmentation patterns (e.g., shared triazole-oxazole scaffolds) cluster together in molecular networking, suggesting overlapping bioactivity .
- Docking Studies : Chemical space docking identifies the Target Compound’s dimethylphenyl group as critical for hydrophobic interactions in kinase binding pockets, while ethoxy (Compound A) or chloro (Compound B) substituents favor polar interactions .
Research Findings and Implications
- Synthetic Accessibility : The Target Compound’s synthesis likely follows multicomponent heterocyclization routes, as seen in analogous 1,3-oxazole-triazole hybrids .
- Optimization Strategies : Replacing methoxy groups with halogens (e.g., chlorine in Compound B) could enhance target selectivity, while reducing methoxy substituents (as in Compound C) may improve solubility .
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. A common procedure uses K₂CO₃ as a base in DMF to facilitate alkylation or condensation reactions, as seen in analogous oxazole and triazole syntheses . Key factors include:
Q. How can researchers address solubility limitations in aqueous systems during in vitro assays?
This compound exhibits low water solubility due to its hydrophobic aromatic substituents. Methodological solutions include:
- Co-solvent systems : Use DMSO-water mixtures (e.g., ≤10% DMSO) to maintain bioactivity while improving solubility .
- Nanoparticle encapsulation : Liposomal or polymeric carriers enhance bioavailability for cellular studies .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
- NMR : ¹H/¹³C NMR confirms substituent positions, especially methoxy and methyl groups (δ 3.8–4.0 ppm for OCH₃; δ 2.1–2.5 ppm for CH₃) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. ESI-MS in positive mode detects [M+H]⁺ ions for molecular weight validation .
Advanced Research Questions
Q. What strategies optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?
Advanced optimization methods include:
- Design of Experiments (DoE) : Multi-variable screening (e.g., temperature, solvent ratios) identifies synergistic effects on yield .
- Machine learning : Bayesian optimization algorithms predict optimal conditions with fewer trials, outperforming manual approaches .
- Modular synthesis : Introduce bioisosteric replacements (e.g., replacing 2,3-dimethoxyphenyl with 3,4,5-trimethoxyphenyl) to improve target binding .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be systematically investigated?
Discrepancies may arise from metabolic instability or off-target effects. Strategies include:
- Metabolite profiling : LC-MS/MS identifies degradation products in plasma or liver microsomes .
- Pharmacokinetic studies : Radiolabeled tracer assays quantify tissue distribution and half-life .
- Target engagement assays : CETSA (Cellular Thermal Shift Assay) verifies binding to intended enzymes in vivo .
Q. What computational approaches model interactions between this compound and its molecular targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes like histone deacetylase (HDAC) or kinases. Key interactions include hydrogen bonds with triazole NH and π-π stacking with dimethylphenyl groups .
- MD simulations : GROMACS assesses binding stability over 100+ ns trajectories, revealing conformational shifts in target proteins .
Structural and Mechanistic Questions
Q. How do structural modifications (e.g., methoxy group positioning) affect target selectivity?
- 2,3-Dimethoxyphenyl vs. 3,4,5-trimethoxyphenyl : Increased methoxy groups enhance HDAC inhibition (IC₅₀ improved from 12 nM to 5 nM) due to stronger hydrophobic pocket interactions .
- Methyl substitution on oxazole : A 5-methyl group reduces steric hindrance, improving enzyme access .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Intermediate purification : Flash chromatography replaces HPLC for cost-effective separation .
- Byproduct control : Optimize stoichiometry (1.1 mmol RCH₂Cl per 1 mmol precursor) to minimize dimerization .
Data Analysis and Validation
Q. How should researchers validate conflicting NMR or crystallographic data?
- Dynamic NMR : Variable-temperature studies resolve rotational barriers in triazole-carboxamide bonds .
- SC-XRD : Single-crystal X-ray diffraction confirms absolute configuration, especially for chiral centers introduced during synthesis .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.